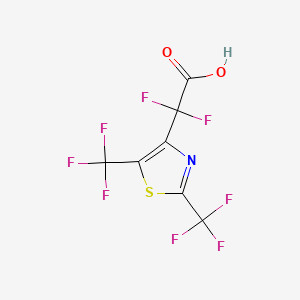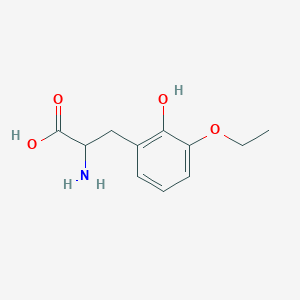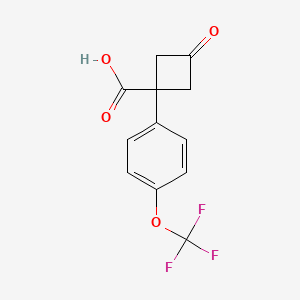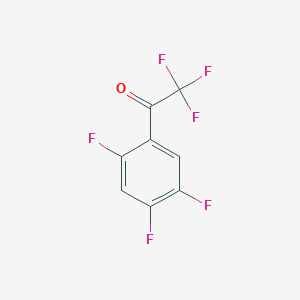
2,2,2-Trifluoro-1-(2,4,5-trifluorophenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-1-(2,4,5-trifluorophenyl)ethan-1-one is an organic compound characterized by the presence of trifluoromethyl and trifluorophenyl groups. This compound is notable for its high degree of fluorination, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-1-(2,4,5-trifluorophenyl)ethan-1-one typically involves the reaction of 2,2,2-trifluoroacetophenone with appropriate fluorinated reagents under controlled conditions. One common method includes the Friedel-Crafts acylation of a fluorinated benzene derivative using trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is usually carried out at low temperatures to control the exothermic nature of the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to ensure high-quality product output.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trifluoro-1-(2,4,5-trifluorophenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl and trifluorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethylbenzoic acid, while reduction could produce 2,2,2-trifluoro-1-(2,4,5-trifluorophenyl)ethanol.
Applications De Recherche Scientifique
2,2,2-Trifluoro-1-(2,4,5-trifluorophenyl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex fluorinated organic molecules.
Biology: Employed in the development of fluorinated pharmaceuticals and agrochemicals due to its bioactive properties.
Medicine: Investigated for its potential use in drug design and development, particularly in the creation of enzyme inhibitors and receptor modulators.
Mécanisme D'action
The mechanism by which 2,2,2-trifluoro-1-(2,4,5-trifluorophenyl)ethan-1-one exerts its effects is largely dependent on its interaction with specific molecular targets. The trifluoromethyl and trifluorophenyl groups can enhance the compound’s binding affinity to enzymes and receptors, often through hydrophobic interactions and the formation of strong hydrogen bonds. These interactions can modulate the activity of biological pathways, making the compound useful in medicinal chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone
- 2,2,2-Trifluoroacetophenone
- 1-Trifluoroacetyl piperidine
Uniqueness
2,2,2-Trifluoro-1-(2,4,5-trifluorophenyl)ethan-1-one is unique due to its high degree of fluorination, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in the development of pharmaceuticals and agrochemicals where enhanced bioavailability and resistance to metabolic degradation are desired .
Propriétés
Formule moléculaire |
C8H2F6O |
|---|---|
Poids moléculaire |
228.09 g/mol |
Nom IUPAC |
2,2,2-trifluoro-1-(2,4,5-trifluorophenyl)ethanone |
InChI |
InChI=1S/C8H2F6O/c9-4-2-6(11)5(10)1-3(4)7(15)8(12,13)14/h1-2H |
Clé InChI |
HHRNCXDBJRCUFJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1F)F)F)C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-fluorophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide](/img/structure/B15319347.png)
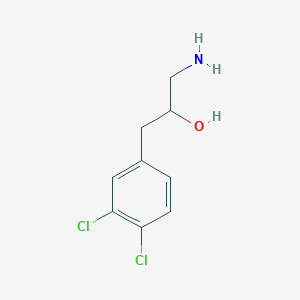
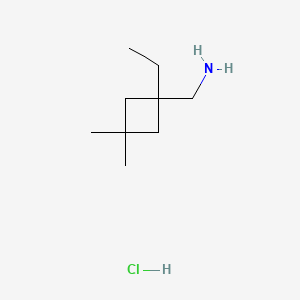
![3-[(3,5-Difluorophenyl)methyl]azetidine](/img/structure/B15319371.png)
![O-[3-(4-Fluorophenyl)prop-2-EN-1-YL]hydroxylamine](/img/structure/B15319377.png)
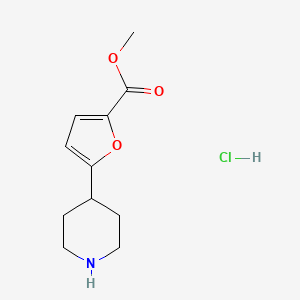
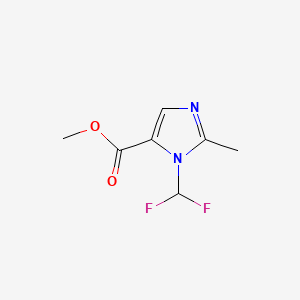
![1-[4-(Dimethylamino)-3-fluorophenyl]ethan-1-one](/img/structure/B15319402.png)

